molecular formula C23H23ClN2O2S B11590413 (5Z)-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-cyclohexyl-2-thioxoimidazolidin-4-one

(5Z)-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-cyclohexyl-2-thioxoimidazolidin-4-one

Cat. No.: B11590413
M. Wt: 427.0 g/mol
InChI Key: VZXOFBIJPMZVJQ-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-({2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, a cyclohexyl group, and an imidazolidinone core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, including the formation of the imidazolidinone core, the introduction of the cyclohexyl group, and the attachment of the aromatic rings. Common reagents used in these reactions include chlorinated aromatic compounds, cyclohexylamine, and sulfur-containing reagents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Halogenated aromatic rings in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

(5Z)-5-({2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (5Z)-5-({2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-({2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE stands out due to its unique combination of aromatic rings, cyclohexyl group, and imidazolidinone core. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C23H23ClN2O2S

Molecular Weight

427.0 g/mol

IUPAC Name

(5Z)-5-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C23H23ClN2O2S/c24-19-12-6-4-9-17(19)15-28-21-13-7-5-8-16(21)14-20-22(27)26(23(29)25-20)18-10-2-1-3-11-18/h4-9,12-14,18H,1-3,10-11,15H2,(H,25,29)/b20-14-

InChI Key

VZXOFBIJPMZVJQ-ZHZULCJRSA-N

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C/C3=CC=CC=C3OCC4=CC=CC=C4Cl)/NC2=S

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=CC=CC=C3OCC4=CC=CC=C4Cl)NC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.